Arabinoisocytidine

説明

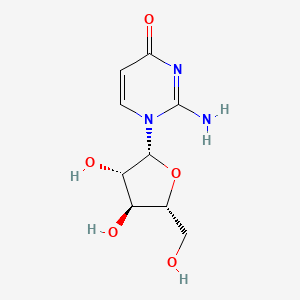

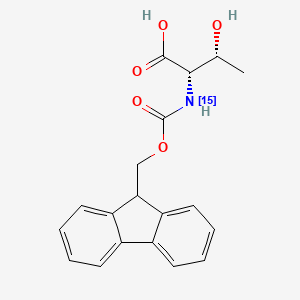

Arabinoisocytidine is a pioneering compound widely utilized in the biomedical sector due to its remarkable potential in combating diverse viral infections and cancers . It is a nucleoside analog that showcases commendable antiviral and antitumor properties by obstructing viral DNA replication .

Molecular Structure Analysis

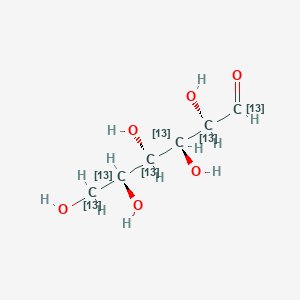

The molecular structure of Arabinoisocytidine includes an InChI Key: RGNOTKMIMZMNRX-CCXZUQQUSA-N . The molecular formula is C9H13N3O5 and the molecular weight is 243.22 . For a detailed molecular structure analysis, techniques such as X-ray crystallography and automated solution of small molecule structures can be used.Physical And Chemical Properties Analysis

Arabinoisocytidine has a boiling point of 545.7±60.0°C at 760 mmHg and a density of 1.89±0.1 g/cm3 . For a detailed analysis of physical and chemical properties, techniques such as NMR Spectroscopy and MRI can be used .科学的研究の応用

DNA Repair and Cancer Treatment : Ara-C, as a synthetic pyrimidine nucleoside, is closely related to cytidine and deoxycytidine. It is notably effective in treating acute myelocytic and acute lymphocytic leukemia in adults (Ellison et al., 1968). It acts by incorporating into DNA and disrupting DNA synthesis, which is crucial in cancer therapy. Studies have shown its effectiveness in producing marrow remission in acute leukemia at tolerable doses.

Mechanism of Action in Leukemic Cells : Ara-C inhibits the growth of leukemic cells by preventing the reduction of cytidylic acid to 2′-deoxycytidylic acid, thus inhibiting DNA synthesis (Chu & Fischer, 1962). This specificity in action is crucial for its effectiveness in targeting cancerous cells.

Resistance to Cytosine Arabinoside : Resistance to Ara-C is a significant concern in treating acute myeloid leukemia. Studies have associated resistance with functional deoxycytidine kinase deficiency and increased expression of the CDA gene (Saccone et al., 1994). Understanding the mechanisms of resistance is vital for developing more effective treatment strategies.

Cellular Pharmacology of Gemcitabine : Gemcitabine, another cytidine analogue, shares similarities with Ara-C but has distinctive features in its cellular pharmacology and mechanism of action. It undergoes complex intracellular conversion and inhibits DNA polymerase and ribonucleoside reductase (Mini et al., 2006). Understanding these processes is key to utilizing these drugs effectively in cancer treatment.

Apoptosis Induction in Neurons : Ara-C also induces apoptosis in cultured cerebellar neurons, demonstrating its influence beyond cancer cells. This effect is concentration-dependent and involves DNA fragmentation and new mRNA and protein synthesis (Dessi et al., 1995). This finding is crucial for understanding the broader cellular effects of Ara-C.

特性

IUPAC Name |

2-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O5/c10-9-11-5(14)1-2-12(9)8-7(16)6(15)4(3-13)17-8/h1-2,4,6-8,13,15-16H,3H2,(H2,10,11,14)/t4-,6-,7+,8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGNOTKMIMZMNRX-CCXZUQQUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=NC1=O)N)C2C(C(C(O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=NC1=O)N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-((2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-4(1H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Benzyl-octahydro-1H-pyrrolo[3,4-c]pyridine HCl](/img/structure/B8047813.png)

![Ethyl 8-bromo-1,5-dihydroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8047846.png)